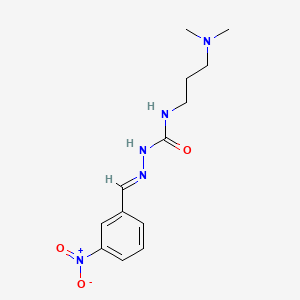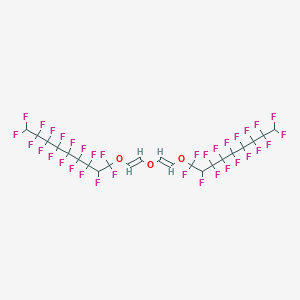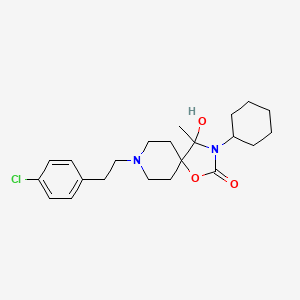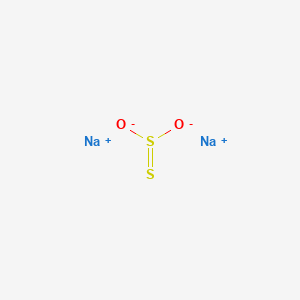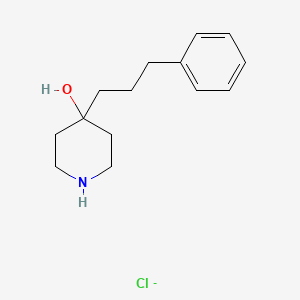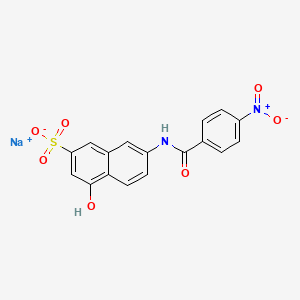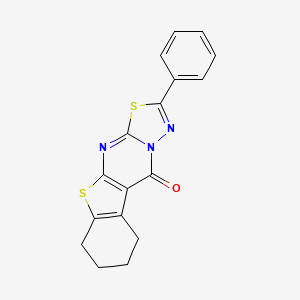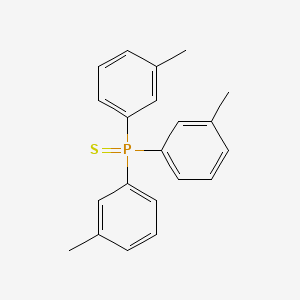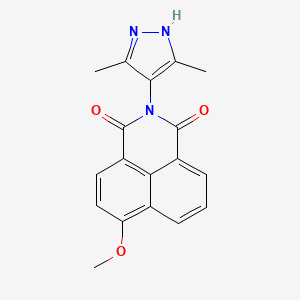
6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 256-502-7, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is primarily known for its explosive properties. This compound has significant applications in both military and industrial sectors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same basic steps as the laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors and precise control of reaction parameters to maximize yield and purity. Safety measures are critical due to the explosive nature of the compound.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various amines.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.
Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products
Reduction: The reduction of 2,4,6-trinitrotoluene typically yields 2,4,6-triaminotoluene.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学研究应用
2,4,6-trinitrotoluene has a wide range of applications in scientific research:
Chemistry: It is used as a standard explosive for calibration and testing purposes.
Biology: Studies have been conducted on its effects on various biological systems, particularly its toxicity and environmental impact.
Medicine: Research has explored its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.
Industry: It is widely used in the mining and construction industries for blasting and demolition purposes.
作用机制
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases generates a high-pressure shock wave, which is the basis of its explosive power.
相似化合物的比较
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique among these compounds due to its specific arrangement of nitro groups, which provides optimal stability and explosive power. Its synthesis is also more straightforward compared to other trinitro compounds, making it more accessible for industrial applications.
属性
CAS 编号 |
49850-04-6 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC 名称 |
6-ethoxy-7-methoxy-2-methylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C16H15NO4/c1-4-21-12-8-6-10-13-9(15(18)17(2)16(10)19)5-7-11(20-3)14(12)13/h5-8H,4H2,1-3H3 |
InChI 键 |
HJFUELYSJZDVSR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C2C3=C(C=CC(=C13)OC)C(=O)N(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
